1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol . This compound features a piperidine ring fused with a tetrahydrocinnoline moiety, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the catalytic reaction of appropriate chemical reagents with reactants under controlled conditions . Industrial production methods often involve multi-step processes that ensure high purity and yield of the final product. Specific details on the reaction conditions and catalysts used are typically proprietary to the manufacturing entities.
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be functionalized with different substituents.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to yield corresponding products.
Scientific Research Applications
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its pharmacological properties .
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds such as:
1-Piperidine carboxylic acid: A simpler analog with a piperidine ring and a carboxylic acid group.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: A compound with an additional aminoethyl group, used in the synthesis of Schiff bases.
Isonipecotic acid: Another piperidine derivative with GABA receptor activity.
The uniqueness of this compound lies in its fused tetrahydrocinnoline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c18-14(19)10-5-7-17(8-6-10)13-9-11-3-1-2-4-12(11)15-16-13/h9-10H,1-8H2,(H,18,19) |
InChI Key |
BTMRUOAREYCZPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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